molecular formula C21H24FN5O2 B6803923 N-(6-amino-5,6,7,8-tetrahydroquinolin-3-yl)-4-(4-fluorobenzoyl)piperazine-1-carboxamide

N-(6-amino-5,6,7,8-tetrahydroquinolin-3-yl)-4-(4-fluorobenzoyl)piperazine-1-carboxamide

Cat. No.: B6803923
M. Wt: 397.4 g/mol
InChI Key: LPCUZMNHKBIBSU-UHFFFAOYSA-N
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Description

N-(6-amino-5,6,7,8-tetrahydroquinolin-3-yl)-4-(4-fluorobenzoyl)piperazine-1-carboxamide is a complex organic compound that features a quinoline derivative and a piperazine moiety

Properties

IUPAC Name

N-(6-amino-5,6,7,8-tetrahydroquinolin-3-yl)-4-(4-fluorobenzoyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O2/c22-16-3-1-14(2-4-16)20(28)26-7-9-27(10-8-26)21(29)25-18-12-15-11-17(23)5-6-19(15)24-13-18/h1-4,12-13,17H,5-11,23H2,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCUZMNHKBIBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=C(C=N2)NC(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-amino-5,6,7,8-tetrahydroquinolin-3-yl)-4-(4-fluorobenzoyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Amination: The quinoline derivative is then aminated to introduce the amino group at the 6-position. This can be achieved using reagents such as ammonia or amines under high-pressure conditions.

    Piperazine Coupling: The 4-(4-fluorobenzoyl)piperazine moiety is synthesized separately, often starting from piperazine and 4-fluorobenzoyl chloride in the presence of a base like triethylamine.

    Coupling Reaction: Finally, the quinoline derivative and the piperazine moiety are coupled using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group of the piperazine moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzoyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted fluorobenzoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, N-(6-amino-5,6,7,8-tetrahydroquinolin-3-yl)-4-(4-fluorobenzoyl)piperazine-1-carboxamide is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, providing insights into receptor-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(6-amino-5,6,7,8-tetrahydroquinolin-3-yl)-4-(4-fluorobenzoyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-amino-5,6,7,8-tetrahydroquinolin-3-yl)-4-(4-chlorobenzoyl)piperazine-1-carboxamide
  • N-(6-amino-5,6,7,8-tetrahydroquinolin-3-yl)-4-(4-methylbenzoyl)piperazine-1-carboxamide

Uniqueness

Compared to similar compounds, N-(6-amino-5,6,7,8-tetrahydroquinolin-3-yl)-4-(4-fluorobenzoyl)piperazine-1-carboxamide is unique due to the presence of the fluorobenzoyl group. This fluorine atom can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes. This makes it a particularly interesting candidate for drug development.

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